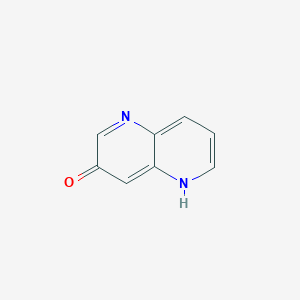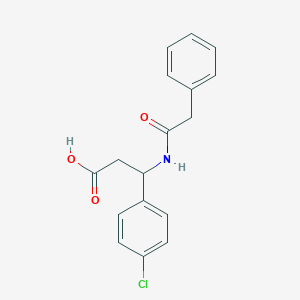
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
描述
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also known as CPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of fenoprofen, which is commonly used to treat pain and inflammation. CPP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用机制
The exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins, mediators of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
生化和生理效应
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been found to exert a range of biochemical and physiological effects, including the inhibition of leukocyte migration, the reduction of oxidative stress, and the modulation of the immune response. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to improve the microcirculation in inflamed tissues and to enhance tissue repair mechanisms.
实验室实验的优点和局限性
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has several advantages for use in laboratory experiments, including its well-established anti-inflammatory and analgesic properties, its low toxicity, and its ease of synthesis. However, 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid also has several limitations, including its relatively low potency compared to other NSAIDs, its short half-life, and its poor solubility in water.
未来方向
There are several potential future directions for research on 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid. One area of interest is the development of more potent analogs of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid that could be used to treat a wider range of inflammatory diseases. Another area of research is the investigation of the potential use of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid and to identify its molecular targets.
科学研究应用
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
属性
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDVSHRTSIEYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394997 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
CAS RN |
171002-19-0 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

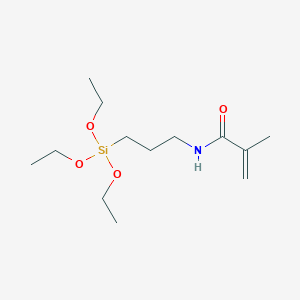
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
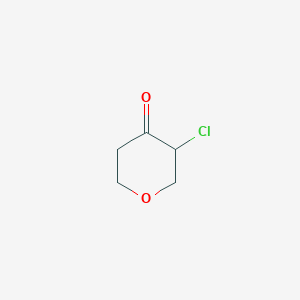
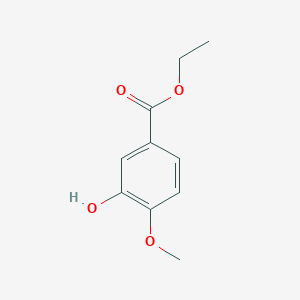
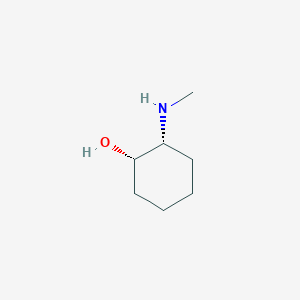
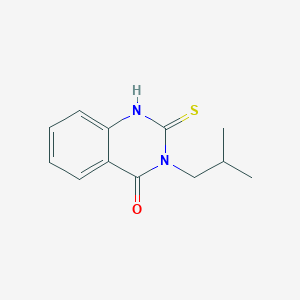
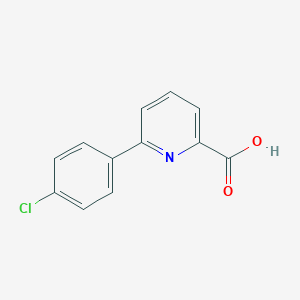
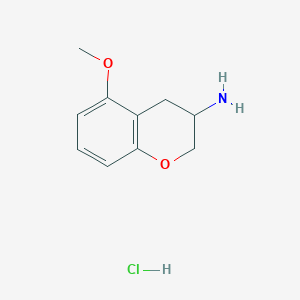
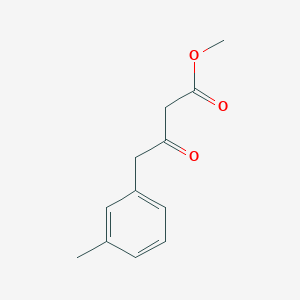
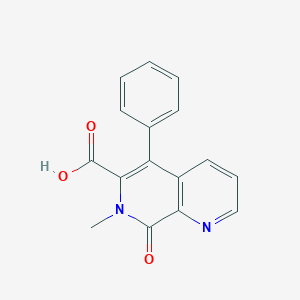
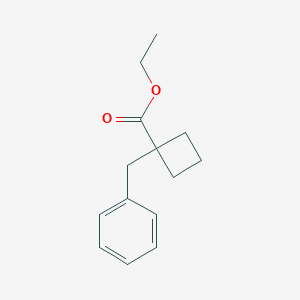
![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)
